![molecular formula C14H15N3O2S B2896242 2-{[3-(Pyrrolidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid CAS No. 893725-51-4](/img/structure/B2896242.png)

2-{[3-(Pyrrolidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

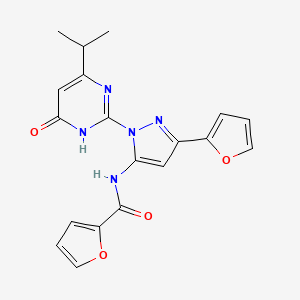

“2-{[3-(Pyrrolidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid” is a chemical compound with the CAS Number: 893725-51-4 . It has a molecular weight of 289.36 . The IUPAC name for this compound is { [3- (1-pyrrolidinyl)-2-quinoxalinyl]sulfanyl}acetic acid .

Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring, such as “this compound”, can be achieved through various synthetic strategies . These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not mentioned in the available literature.Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C14H15N3O2S/c18-12(19)9-20-14-13(17-7-3-4-8-17)15-10-5-1-2-6-11(10)16-14/h1-2,5-6H,3-4,7-9H2,(H,18,19) .Physical and Chemical Properties Analysis

The compound is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available literature.Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

Preparation and Reactions of Pyrroloquinoxaline Derivatives : These compounds are crucial in the development of chemical synthesis techniques. For instance, the preparation and reactions of pyrrolo[1,2-a]quinoxalinesulphonic acids have been explored, demonstrating the versatility of pyrroloquinoxaline compounds in organic synthesis. Sulphonation of pyrrolo[1,2-a]quinoxaline at specific conditions yields the 2-sulphonic acid, showcasing the chemical reactivity of these structures (Cheeseman & Roy, 1969).

Synthesis of Dihydropyrroloquinoxalines : Another aspect of their application is in the synthesis of 4,5‐dihydropyrrolo[1,2‐a]quinoxalines from 1-(2-aminophenyl)pyrrole with various aldehydes, revealing their potential in creating diverse organic molecules (Abonía et al., 2001).

Biological Studies and Applications

DNA Photocleavage and Binding Studies : Research on bis(sulfanediyl)bis(tetrahydro‐5‐deazaflavin) analogs, including pyrroloquinoxaline derivatives, has demonstrated their ability to photocleave DNA and bind with bovine serum albumin (BSA), indicating potential applications in molecular biology and as therapeutic agents (Ragheb et al., 2022).

Anticancer Properties : The synthesis of new pyrrolo[1,2-a]quinoxalines with antiproliferative activity in GPER-expressing breast cancer cells highlights the therapeutic potential of these compounds. This work underscores the relevance of pyrroloquinoxaline derivatives in developing new anticancer drugs (Carullo et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Direcciones Futuras

The pyrrolidine ring is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions for “2-{[3-(Pyrrolidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid” and similar compounds could involve further exploration of the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This could guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various cell surface receptors involved in t-cell activation , suggesting potential immunomodulatory effects.

Mode of Action

Based on its structural similarity to other quinoxaline derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .

Biochemical Pathways

Related compounds have been shown to inhibit the vegf-induced proliferation of human mesangial cells and the vegf-induced auto-phosphorylation of human umbilical vein endothelial cells , suggesting a potential role in angiogenesis regulation.

Result of Action

Related compounds have demonstrated anti-angiogenic effects, suggesting potential therapeutic applications in conditions characterized by abnormal blood vessel formation .

Propiedades

IUPAC Name |

2-(3-pyrrolidin-1-ylquinoxalin-2-yl)sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c18-12(19)9-20-14-13(17-7-3-4-8-17)15-10-5-1-2-6-11(10)16-14/h1-2,5-6H,3-4,7-9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDGQNHOGSDAEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC3=CC=CC=C3N=C2SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-3-carboxylic acid](/img/structure/B2896163.png)

![2-(2,4-Dichlorophenoxy)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide](/img/structure/B2896165.png)

![N-[cyano(2,4-difluorophenyl)methyl]-2-(pyridin-3-yl)acetamide](/img/structure/B2896168.png)

![1-METHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZINE](/img/structure/B2896170.png)

![4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2896176.png)

![N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]cyclopropanecarbohydrazide](/img/structure/B2896178.png)